molecular formula C10H21N B1582429 N,N-Diethylcyclohexylamine CAS No. 91-65-6

N,N-Diethylcyclohexylamine

Cat. No.: B1582429
CAS No.: 91-65-6
M. Wt: 155.28 g/mol
InChI Key: CIXSDMKDSYXUMJ-UHFFFAOYSA-N
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Description

N,N-Diethylcyclohexylamine: is an organic compound with the molecular formula C10H21N . It is a tertiary amine, characterized by a cyclohexyl ring bonded to a nitrogen atom, which is further bonded to two ethyl groups. This compound is a colorless to light yellow liquid with a boiling point of approximately 193°C .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: In industrial settings, this compound is typically produced through the alkylation of cyclohexylamine with diethyl sulfate or diethyl carbonate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the acidic by-products .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-Diethylcyclohexylamine can undergo oxidation reactions to form this compound N-oxide.

    Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with various electrophiles.

    Reduction: The compound can be reduced to form secondary amines or primary amines under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Oxidation: this compound N-oxide.

    Substitution: Various substituted amines depending on the electrophile used.

    Reduction: Secondary or primary amines.

Scientific Research Applications

Chemistry: N,N-Diethylcyclohexylamine is used as a catalyst in organic synthesis, particularly in the formation of urethanes and as a stabilizer for polymers .

Biology and Medicine: In biological research, it is used as a reagent for the synthesis of various bioactive compounds.

Industry: The compound is utilized in the production of rubber chemicals, dyes, and pharmaceuticals. It also serves as a corrosion inhibitor in industrial processes .

Mechanism of Action

N,N-Diethylcyclohexylamine exerts its effects primarily through its basicity and nucleophilicity. The nitrogen atom in the compound can donate a pair of electrons, making it a good nucleophile. This property allows it to participate in various chemical reactions, including catalysis and stabilization processes .

Comparison with Similar Compounds

    Cyclohexylamine: Similar in structure but lacks the ethyl groups.

    N,N-Dimethylcyclohexylamine: Similar but has methyl groups instead of ethyl groups.

    N-Ethylcyclohexylamine: Contains only one ethyl group.

Uniqueness: N,N-Diethylcyclohexylamine is unique due to the presence of two ethyl groups, which enhance its steric hindrance and influence its reactivity compared to its analogs. This makes it particularly useful in applications requiring specific steric and electronic properties .

Properties

IUPAC Name

N,N-diethylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-3-11(4-2)10-8-6-5-7-9-10/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXSDMKDSYXUMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6021799
Record name N,N-Diethylcyclohexylamine
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Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Cyclohexanamine, N,N-diethyl-
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CAS No.

91-65-6
Record name N,N-Diethylcyclohexylamine
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Record name Cyclohexyldiethylamine
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Record name N,N-Diethylcyclohexylamine
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Record name Cyclohexanamine, N,N-diethyl-
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Record name N,N-Diethylcyclohexylamine
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Record name Cyclohexyldiethylamine
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Record name CYCLOHEXYLDIETHYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes perfluoro-N,N-Diethylcyclohexylamine a potential candidate for blood substitute formulations?

A1: While the provided abstracts do not delve into the specific mechanisms, perfluoro-N,N-Diethylcyclohexylamine's potential in blood substitute formulations likely stems from the unique properties of perfluorocarbons (PFCs). [] PFCs are chemically inert and possess a high capacity for dissolving gases like oxygen and carbon dioxide. This makes them attractive for potential use as artificial oxygen carriers in blood substitutes. [] Further research is needed to fully understand the interaction of perfluoro-N,N-Diethylcyclohexylamine with biological systems and its efficacy as a blood substitute component.

Q2: Are there any other research areas where N,N-Diethylcyclohexylamine derivatives are being explored?

A2: The second abstract suggests that this compound can function as a template in the synthesis of uranyl oxalate complexes. [] This highlights its potential utility in inorganic chemistry, particularly in controlling the structure and properties of metal-organic frameworks. Further research could explore the specific influence of this compound on the resulting uranyl oxalate structures and their potential applications.

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